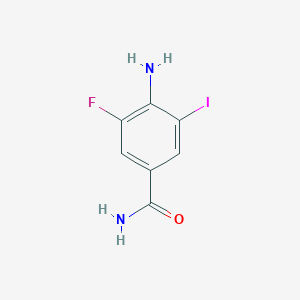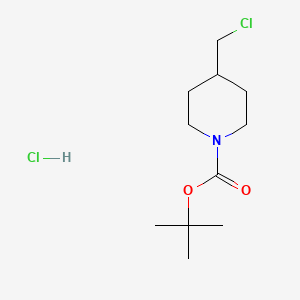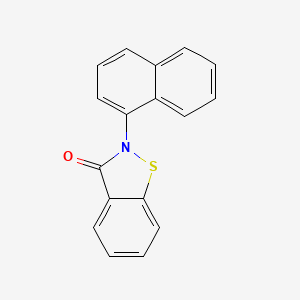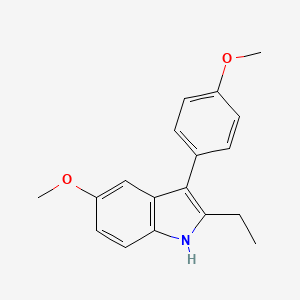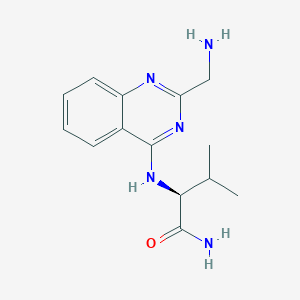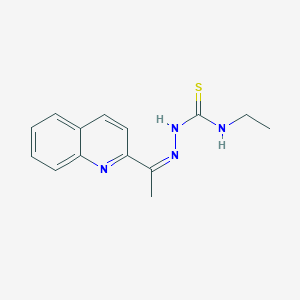
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring fused with a pyrazine ring, which is further connected to an imidazole ring bearing a carboxylic acid group. The intricate arrangement of these functional groups endows the compound with distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the morpholinopyrazine intermediate, which is then subjected to further functionalization to introduce the imidazole ring and the carboxylic acid group. Key steps in the synthesis may include:
Nucleophilic substitution: reactions to introduce the morpholine ring.
Cyclization: reactions to form the pyrazine and imidazole rings.
Oxidation: or reactions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid has found applications in several scientific domains:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism by which 1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, the imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their function. The morpholine and pyrazine rings may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Piperidinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid: Similar structure but with a piperidine ring instead of morpholine.
1-(3-Morpholinopyridin-2-yl)-1H-imidazole-4-carboxylic acid: Contains a pyridine ring instead of pyrazine.
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-5-carboxylic acid: Differing position of the carboxylic acid group.
Uniqueness
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid stands out due to the specific arrangement of its functional groups, which imparts unique chemical reactivity and biological activity. The combination of morpholine, pyrazine, and imidazole rings in a single molecule is relatively rare, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H13N5O3 |
|---|---|
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
1-(3-morpholin-4-ylpyrazin-2-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H13N5O3/c18-12(19)9-7-17(8-15-9)11-10(13-1-2-14-11)16-3-5-20-6-4-16/h1-2,7-8H,3-6H2,(H,18,19) |
Clé InChI |
NVNWNNARBSQKFB-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC=CN=C2N3C=C(N=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-Bromo-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-one](/img/structure/B11845821.png)

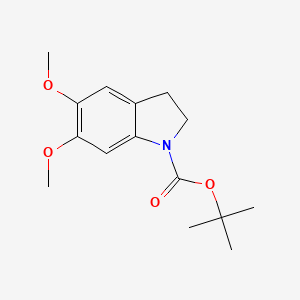
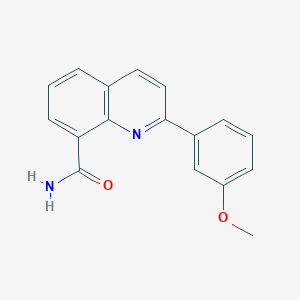

![4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845843.png)
![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione](/img/structure/B11845851.png)
